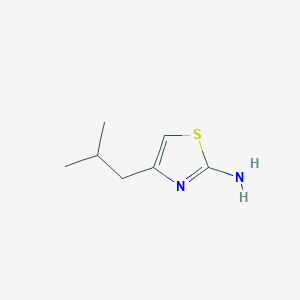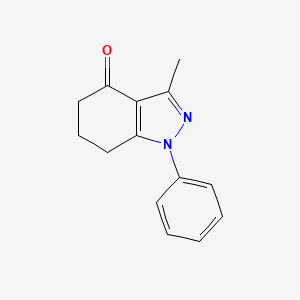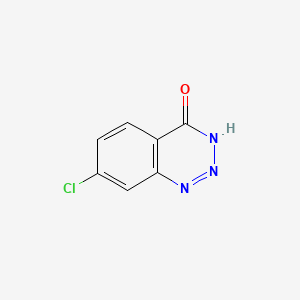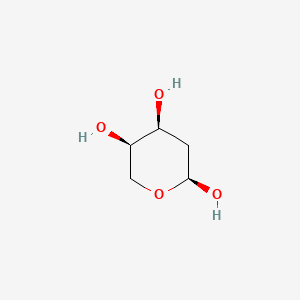![molecular formula C13H18N2O2 B3051956 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline CAS No. 373359-51-4](/img/structure/B3051956.png)
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline involves the condensation of appropriate precursors. While specific synthetic routes may vary, researchers typically start with the reaction between 2-furan-2-yl-methylamine and 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes. Reduction with NaBH₄ yields the desired compound .
Molecular Structure Analysis
The molecular formula of this compound is C₇H₁₃NO₂ , and its molar mass is approximately 143.19 g/mol . The spirocyclic system imparts rigidity to the molecule, affecting its physical and chemical properties. The IR spectrum confirms the presence of specific functional groups .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Strategies and Chemical Properties
- Synthetic Strategies: A selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline has been developed, showcasing the potential of 1,4-Dioxa-8-azaspiro compounds in organic synthesis (Huang et al., 2019).
- Structural Elucidation: A comprehensive structural study of a specific derivative, BTZ043, was reported, highlighting the importance of these compounds in developing antitubercular drugs (Richter et al., 2022).
- Mass Spectrometry Analysis: The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane was studied, providing insights into its chemical properties and potential applications in analytical chemistry (Solomons, 1982).
Applications in Material Science and Pharmacology
- Nonlinear Optical Materials: 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) was identified as a new organic material for nonlinear optical devices, demonstrating the versatility of 1,4-Dioxa-8-azaspiro compounds in material sciences (Kagawa et al., 1994).
- Antiviral Applications: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral activity, indicating the potential of these compounds in pharmaceutical research (Apaydın et al., 2019).
Environmental and Biological Applications
- Water Treatment: A Mannich base derivative of calix[4]arene and 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and demonstrated effectiveness in removing carcinogenic azo dyes and aromatic amines from water, showcasing its environmental application (Akceylan et al., 2009).
- Antibacterial Evaluation: Compounds related to 1,4-Dioxa-8-azaspiro[4.5]decane were synthesized and tested for their antibacterial activities, highlighting their potential in medical and pharmaceutical research (Natarajan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJORAVOVDHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623514 | |
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
CAS RN |
373359-51-4 | |
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)






